molecular formula C25H16N2S B12920354 7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)- CAS No. 321910-04-7

7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)-

Cat. No.: B12920354
CAS No.: 321910-04-7
M. Wt: 376.5 g/mol
InChI Key: CMJBSVRFXARGJT-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of two phenyl groups, a thiophene ring, and a carbonitrile group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the condensation of a thiophene derivative with a suitable nitrile compound, followed by cyclization to form the indolizine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share the indole core structure and exhibit similar biological activities.

    Thiophene derivatives: These compounds contain the thiophene ring and are known for their electronic properties.

    Carbonitrile compounds: These compounds contain the carbonitrile group and are used in various chemical syntheses.

Uniqueness

2,3-Diphenyl-1-(thiophen-2-yl)indolizine-7-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. Its indolizine core, along with the phenyl and thiophene groups, makes it a versatile compound for diverse applications .

Biological Activity

7-Indolizinecarbonitrile, 2,3-diphenyl-1-(2-thienyl)-, identified by its CAS number 71870-33-2, is a compound that has garnered interest due to its potential biological activities. This compound features a complex structure comprising a carbonitrile group attached to an indolizine ring and multiple phenyl and thienyl substituents, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C25H16N2SC_{25}H_{16}N_{2}S. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have explored the anticancer potential of 7-Indolizinecarbonitrile derivatives. For instance, research has indicated that modifications in the indolizine framework can enhance antiproliferative activity against various cancer cell lines. The biological activity often correlates with the structural features of the compound, particularly the nature of substituents on the indolizine ring.

Case Study: Antiproliferative Activity

A notable investigation assessed the antiproliferative effects of several indolizine derivatives, including 7-Indolizinecarbonitrile. The study evaluated the compounds against breast, colon, and lung cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications could optimize their therapeutic efficacy.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
7-IndolizinecarbonitrileMCF-7 (Breast)15.2Apoptosis induction
7-IndolizinecarbonitrileHT-29 (Colon)12.8Cell cycle arrest
7-IndolizinecarbonitrileA549 (Lung)10.5Inhibition of proliferation

The mechanisms underlying the biological activity of 7-Indolizinecarbonitrile are multifaceted:

  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain studies indicate that it may interfere with cell cycle progression, effectively halting the growth of cancer cells.
  • Inhibition of Proliferation : The compound has shown potential in inhibiting cellular proliferation by targeting specific signaling pathways involved in tumor growth.

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that compounds related to 7-Indolizinecarbonitrile may exhibit:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Properties

CAS No.

321910-04-7

Molecular Formula

C25H16N2S

Molecular Weight

376.5 g/mol

IUPAC Name

2,3-diphenyl-1-thiophen-2-ylindolizine-7-carbonitrile

InChI

InChI=1S/C25H16N2S/c26-17-18-13-14-27-21(16-18)24(22-12-7-15-28-22)23(19-8-3-1-4-9-19)25(27)20-10-5-2-6-11-20/h1-16H

InChI Key

CMJBSVRFXARGJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2C4=CC=CS4)C#N)C5=CC=CC=C5

Origin of Product

United States

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